molecular formula C17H19ClN4O B4284924 N-(2-chlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide

N-(2-chlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide

Cat. No. B4284924
M. Wt: 330.8 g/mol
InChI Key: XKIMRLUTWHHUCS-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, commonly known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of piperazine derivatives and has been shown to possess a wide range of pharmacological properties.

Mechanism of Action

The exact mechanism of action of CPP is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 dopamine receptor. CPP has also been shown to modulate the activity of the glutamate system, which is involved in learning and memory processes.
Biochemical and Physiological Effects
CPP has been shown to produce a number of biochemical and physiological effects. It has been shown to increase the release of serotonin, a neurotransmitter involved in mood regulation, and to decrease the release of dopamine, a neurotransmitter involved in reward processing. CPP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPP in lab experiments is its well-characterized pharmacological profile. CPP has been extensively studied in animal models and has been shown to produce consistent effects across different species. However, one of the limitations of using CPP is its relatively low potency compared to other compounds with similar pharmacological profiles.

Future Directions

There are a number of future directions for research on CPP. One area of interest is the potential use of CPP in the treatment of substance abuse disorders. CPP has been shown to reduce drug-seeking behavior in animal models of cocaine and nicotine addiction, and further research is needed to determine its potential efficacy in humans. Another area of interest is the potential use of CPP in the treatment of mood disorders, such as anxiety and depression. CPP has been shown to produce anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential as a therapeutic agent for these conditions.
Conclusion
In conclusion, CPP is a chemical compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of pharmacological properties and has been investigated for its potential use in the treatment of substance abuse disorders and mood disorders. Further research is needed to determine its potential efficacy in humans and to explore new directions for its use.

Scientific Research Applications

CPP has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological properties, including anxiolytic, antidepressant, and antipsychotic effects. CPP has also been investigated for its potential use in the treatment of substance abuse disorders, such as cocaine and nicotine addiction.

properties

IUPAC Name

N-(2-chlorophenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c18-15-3-1-2-4-16(15)20-17(23)22-11-9-21(10-12-22)13-14-5-7-19-8-6-14/h1-8H,9-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIMRLUTWHHUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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